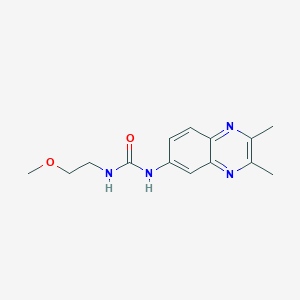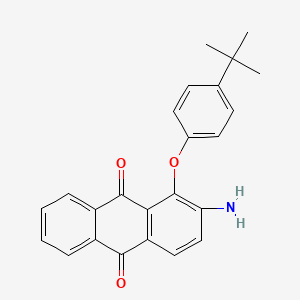![molecular formula C15H19ClN2O2 B5150756 2-(4-chlorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]acetamide](/img/structure/B5150756.png)
2-(4-chlorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]acetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. This compound is commonly referred to as 'CP-47,497' and is known to have a wide range of biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of CP-47,497 is not fully understood. However, it is known to interact with the endocannabinoid system in the body, specifically the CB1 and CB2 receptors. It acts as a partial agonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabis. It also acts as an antagonist of the CB2 receptor, which is involved in the immune response and inflammation.
Biochemical and Physiological Effects:
CP-47,497 has a wide range of biochemical and physiological effects. It has been found to have anti-proliferative effects on cancer cells and can induce apoptosis, which is programmed cell death. It can also reduce inflammation in the body by inhibiting the production of inflammatory cytokines. Additionally, it has been found to have neuroprotective effects and can protect neurons from damage.
Vorteile Und Einschränkungen Für Laborexperimente
CP-47,497 has several advantages for use in laboratory experiments. It is a potent compound and can be used in very small concentrations, making it cost-effective. It is also stable and can be stored for long periods without degradation. However, it has some limitations, such as its potential for toxicity at higher concentrations and the need for specialized equipment for handling and storage.
Zukünftige Richtungen
There are several future directions for research on CP-47,497. One area of interest is its potential for use in cancer treatment, particularly in combination with other chemotherapeutic agents. Another area of research is its potential for use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of CP-47,497 and its potential for use in other areas of medicine and pharmacology.
Conclusion:
In conclusion, CP-47,497 is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. It has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. While there are still many unanswered questions regarding its mechanism of action and potential applications, CP-47,497 holds promise for the development of new treatments for a wide range of diseases.
Synthesemethoden
The synthesis of CP-47,497 involves several steps, including the condensation of 4-chlorobenzaldehyde with 1-piperidinylacetic acid, followed by the reduction of the resulting product with sodium borohydride. The final product is obtained by acetylation of the resulting amine with acetic anhydride.
Wissenschaftliche Forschungsanwendungen
CP-47,497 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been found to have anti-proliferative effects on cancer cells and can inhibit the growth of various types of tumors. Additionally, it has shown anti-inflammatory properties and can reduce inflammation in the body. It has also been studied for its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-N-(2-oxo-2-piperidin-1-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2/c16-13-6-4-12(5-7-13)10-14(19)17-11-15(20)18-8-2-1-3-9-18/h4-7H,1-3,8-11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFOUASZXKLUCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CNC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24794352 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3,5-dimethylphenyl)-4-{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperazinone](/img/structure/B5150688.png)
![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B5150690.png)
![2-({1-[3-(benzyloxy)-2-hydroxypropyl]-4-piperidinyl}carbonyl)-N-phenylhydrazinecarbothioamide](/img/structure/B5150698.png)

![ethyl 4-({[(3-butoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5150713.png)

![3-(3,4-dimethoxyphenyl)-6-methoxy-1H-benzo[de]cinnoline](/img/structure/B5150730.png)
![2-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-1-isopropyl-4-methylbenzene](/img/structure/B5150731.png)
![2-(3,4-dimethoxyphenyl)-N-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methylethanamine](/img/structure/B5150737.png)
![N-(1-isopropyl-2-methylpropyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5150740.png)

![N-(2-methoxyphenyl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B5150764.png)
![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B5150767.png)